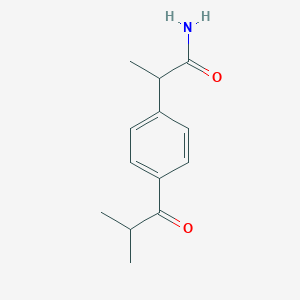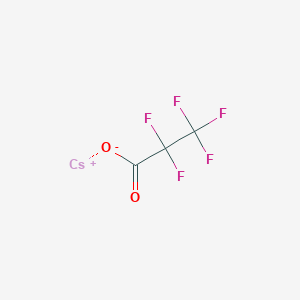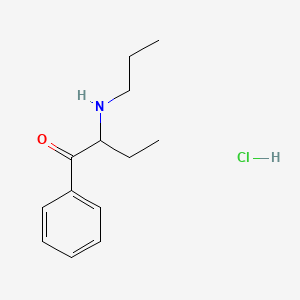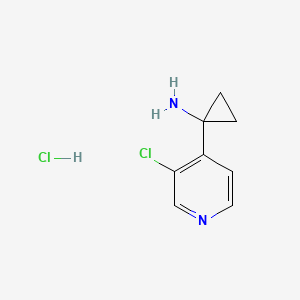
3-Hydroxymethylcholanthrene-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxymethylcholanthrene-2-one is a derivative of 3-methylcholanthrene, a polycyclic aromatic hydrocarbon known for its carcinogenic properties. This compound is of significant interest in the field of chemical research due to its unique structure and potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxymethylcholanthrene-2-one typically involves the hydroxylation of 3-methylcholanthrene. This process can be achieved through various methods, including the use of specific enzymes or chemical reagents that facilitate the addition of a hydroxyl group to the methylcholanthrene structure .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. it can be synthesized in laboratory settings using controlled chemical reactions involving hydroxylation agents and specific reaction conditions to ensure the desired product is obtained .
化学反応の分析
Types of Reactions
3-Hydroxymethylcholanthrene-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific catalysts or reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield more hydroxylated derivatives, while reduction could produce less oxidized forms of the compound .
科学的研究の応用
3-Hydroxymethylcholanthrene-2-one has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology: The compound is studied for its potential mutagenic and carcinogenic effects, providing insights into the mechanisms of chemical carcinogenesis.
Medicine: Research into its biological activities may lead to the development of new therapeutic agents or diagnostic tools.
Industry: Although less common, it can be used in the development of specialized chemicals and materials
作用機序
The mechanism of action of 3-Hydroxymethylcholanthrene-2-one involves its interaction with cellular components, leading to various biological effects. The compound can bind to DNA, causing mutations and potentially leading to carcinogenesis. It may also interact with specific enzymes and receptors, influencing cellular pathways and functions .
類似化合物との比較
Similar Compounds
3-Methylcholanthrene: A closely related compound known for its carcinogenic properties.
1-Hydroxy-3-methylcholanthrene: Another hydroxylated derivative with similar biological activities.
2-Hydroxy-3-methylcholanthrene: Similar in structure but with different hydroxylation positions, leading to distinct biological effects
Uniqueness
3-Hydroxymethylcholanthrene-2-one is unique due to its specific hydroxylation pattern, which influences its chemical reactivity and biological activities.
特性
分子式 |
C21H14O2 |
|---|---|
分子量 |
298.3 g/mol |
IUPAC名 |
3-(hydroxymethyl)-1H-benzo[j]aceanthrylen-2-one |
InChI |
InChI=1S/C21H14O2/c22-11-14-6-5-13-9-17-15-4-2-1-3-12(15)7-8-16(17)18-10-19(23)21(14)20(13)18/h1-9,22H,10-11H2 |
InChIキー |
LTSCSHQHLBRFKW-UHFFFAOYSA-N |
正規SMILES |
C1C2=C3C(=CC4=C2C=CC5=CC=CC=C54)C=CC(=C3C1=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13433735.png)




![Rac-(1r,4s)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13433762.png)

![2-[(9h-Fluoren-9-ylmethoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic Acid](/img/structure/B13433775.png)

![[1-[Dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B13433805.png)
![(3S,8R,9S,10R,13S,14S)-16-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13433810.png)



